
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is a cyclic diester, specifically a macrolide, consisting of a 26-membered ring involving two ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is typically achieved through the enzymatic polymerization of 12-hydroxystearic acid using Lipase CA® in benzene. This process initially produces poly(12-hydroxystearate) with a low molecular weight. When the polymerization is continued for an extended period, the poly(12-hydroxystearate) is depolymerized into the cyclic diester .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione primarily undergoes polymerization and depolymerization reactions. The enzymatic polymerization of 12-hydroxystearic acid leads to the formation of poly(12-hydroxystearate), which can be depolymerized into the cyclic diester .
Common Reagents and Conditions
The key reagent in the synthesis of this compound is 12-hydroxystearic acid, and the reaction is catalyzed by Lipase CA® in benzene. The reaction conditions involve maintaining the reaction mixture at an appropriate temperature and allowing sufficient time for the polymerization and subsequent depolymerization to occur .
Major Products Formed
The major product formed from the enzymatic polymerization and depolymerization of 12-hydroxystearic acid is this compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action for 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione involves the enzymatic polymerization and depolymerization of 12-hydroxystearic acid. The bulky n-hexyl side groups stemming from the ring systems play a crucial role in the preferential formation of the cyclic diester .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxyoleic Acid: Similar polymerization and depolymerization reactions are observed when 12-hydroxyoleic acid is treated with Lipase CA®.
12-Hydroxydodecanoic Acid: Only polymerization occurs when 12-hydroxydodecanoic acid is treated with Lipase CA®, highlighting the unique structural requirements for the formation of cyclic diesters.
Uniqueness
The uniqueness of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione lies in its ability to form a cyclic diester through enzymatic depolymerization, a property not observed in all similar compounds. This characteristic is attributed to the structural requirements due to the bulky n-hexyl side groups .
Propriétés
Numéro CAS |
20602-43-1 |
|---|---|
Formule moléculaire |
C36H68O4 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
13,26-dihexyl-1,14-dioxacyclohexacosane-2,15-dione |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-21-27-33-29-23-17-13-9-11-16-20-26-32-36(38)40-34(28-22-8-6-4-2)30-24-18-14-10-12-15-19-25-31-35(37)39-33/h33-34H,3-32H2,1-2H3 |
Clé InChI |
GUXJOCNDAOVARL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCCCCCCCCCC(=O)OC(CCCCCCCCCCC(=O)O1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



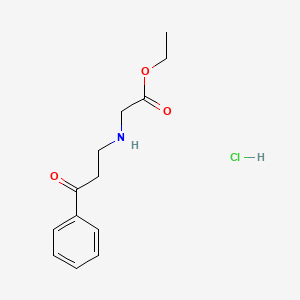
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
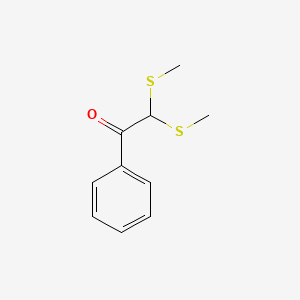

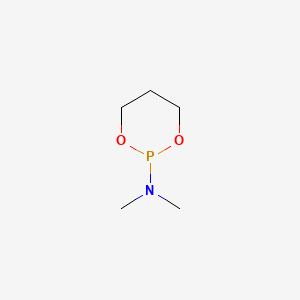
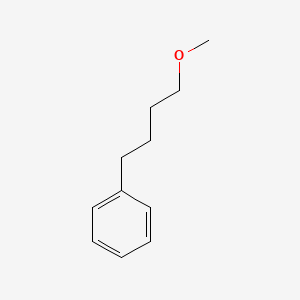

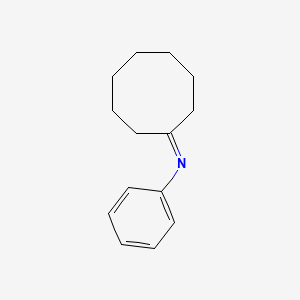
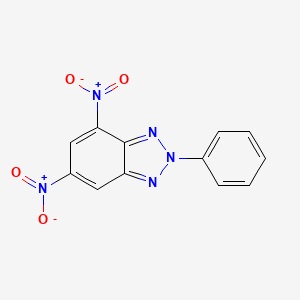
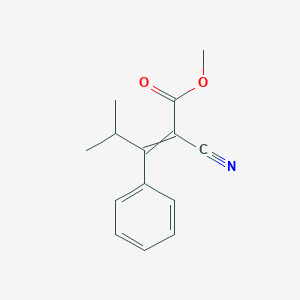
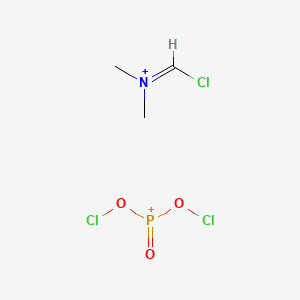
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
